molecular formula C22H17N5O2S B2776951 7-phenyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1031619-48-3

7-phenyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2776951
M. Wt: 415.47
InChI Key: JZIVTCFQSVKNBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-phenyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C22H17N5O2S and its molecular weight is 415.47. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and shown to exhibit antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These compounds, including oxadiazole-2-thiol derivatives, were found to possess moderate to outstanding antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (El-sayed et al., 2017).

Antioxidant Activity

N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives have been synthesized and evaluated for their in vitro antioxidant activity. These compounds showed significant radical scavenging properties, indicating their potential as antioxidant agents (Kotaiah et al., 2012).

Antimicrobial and Antifungal Properties

Thiazolopyrimidin-4-one derivatives have been prepared under microwave-assisted conditions and evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains. These compounds displayed promising biological activity, offering a foundation for further investigations into antimicrobial and antifungal agents (El Azab & Abdel‐Hafez, 2015).

Antihyperglycemic Activity

Thiazolylmethoxyphenyl pyrimidines and their analogues have been synthesized and evaluated for antihyperglycemic activity in a sucrose-loaded rat model. Some of these compounds exhibited noticeable antihyperglycemic activity, suggesting their potential in the development of new treatments for hyperglycemia (Bhosle et al., 2015).

Anti-Tubercular and Antimalarial Activity

Tetrahydropyrimidine–isatin hybrids have been synthesized and screened for their anti-tubercular and antimalarial activity. This highlights the potential of pyrimidine derivatives in the development of new treatments for tuberculosis and malaria (Akhaja & Raval, 2012).

properties

IUPAC Name

2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2S/c1-13-7-5-6-10-15(13)20-24-17(29-27-20)12-30-22-25-18-16(14-8-3-2-4-9-14)11-23-19(18)21(28)26-22/h2-11,23H,12H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIVTCFQSVKNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=C(C(=O)N3)NC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-phenyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

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